![molecular formula C13H10BrN3O4S2 B2739464 N-(2-bromophenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide CAS No. 946269-12-1](/img/structure/B2739464.png)
N-(2-bromophenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide
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Description
N-(2-bromophenyl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide is a chemical compound that belongs to the class of sulfonamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Antibacterial and Antibiofilm Properties
The compound has been investigated for its antibacterial and antibiofilm properties . It was found to be a good inhibitor candidate against Enterococcus faecalis .
Antimicrobial Action
The compound has been tested for antimicrobial action against bacterial and fungal strains . It has shown promising results, particularly against Gram-positive pathogens, and particularly Enterococcus faecium biofilm-associated infections .
Antioxidant Activity
The compound has been evaluated for antioxidant activity by DPPH, ABTS, and ferric reducing power assays .
Computational Analyses
The compound has been investigated computationally . The electronic properties of the compound were examined using HOMO/LUMO contour plot and MEP maps .
Synthesis and Characterization
The compound has been synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) .
Potential Therapeutic Application
The compound has been hinted at for potential therapeutic application . It combines the structural features of two compound families that have been intensively researched since the 1960s .
properties
IUPAC Name |
N-(2-bromophenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4S2/c14-10-3-1-2-4-11(10)17-22(18,19)9-5-6-12-13(7-9)23(20,21)16-8-15-12/h1-8,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSMYOYAVPXVEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=NS3(=O)=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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